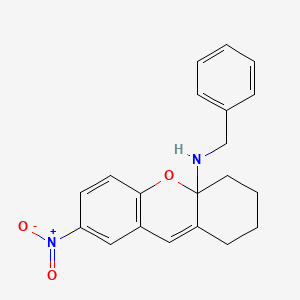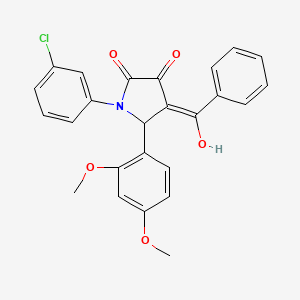
N-benzyl-7-nitro-1,2,3,4-tetrahydro-4aH-xanthen-4a-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-BENZYL-7-NITRO-2,3,4,4A-TETRAHYDRO-1H-XANTHEN-4A-AMINE is a complex organic compound characterized by its unique structure, which includes a benzyl group, a nitro group, and a tetrahydro-xanthen backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-7-NITRO-2,3,4,4A-TETRAHYDRO-1H-XANTHEN-4A-AMINE typically involves multiple steps, starting from readily available precursors. One common route involves the condensation of a benzylamine derivative with a nitro-substituted xanthene under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention and improve overall process efficiency .
Chemical Reactions Analysis
Types of Reactions
N-BENZYL-7-NITRO-2,3,4,4A-TETRAHYDRO-1H-XANTHEN-4A-AMINE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The compound can be oxidized to form corresponding oxides.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and metal catalysts.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can produce various oxides .
Scientific Research Applications
N-BENZYL-7-NITRO-2,3,4,4A-TETRAHYDRO-1H-XANTHEN-4A-AMINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity
Mechanism of Action
The mechanism of action of N-BENZYL-7-NITRO-2,3,4,4A-TETRAHYDRO-1H-XANTHEN-4A-AMINE involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, leading to inhibition or activation of certain pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components and exert biological effects .
Comparison with Similar Compounds
Similar Compounds
N-BENZYL-7-NITRO-2,3,4,4A-TETRAHYDRO-1H-XANTHEN-4A-AMINE: shares similarities with other nitro-substituted xanthenes and benzylamines.
N-BENZYL-7-NITRO-2,3,4,4A-TETRAHYDRO-1H-XANTHEN-4A-AMINE: is unique due to its specific combination of functional groups and structural features.
Uniqueness
Its structural features allow for specific interactions with molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C20H20N2O3 |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
N-benzyl-7-nitro-1,2,3,4-tetrahydroxanthen-4a-amine |
InChI |
InChI=1S/C20H20N2O3/c23-22(24)18-9-10-19-16(13-18)12-17-8-4-5-11-20(17,25-19)21-14-15-6-2-1-3-7-15/h1-3,6-7,9-10,12-13,21H,4-5,8,11,14H2 |
InChI Key |
UTPFNWORGGINAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C(=CC3=C(O2)C=CC(=C3)[N+](=O)[O-])C1)NCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(3-methylphenyl)-6-(4-methylphenyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B11645677.png)
![2-[(E)-(hydroxyimino)methyl]-5-[(3-hydroxypropyl)carbamoyl]-1-methylpyridinium](/img/structure/B11645678.png)

![N-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)-2-[4-(diphenylmethyl)piperazin-1-yl]acetamide](/img/structure/B11645692.png)

![2-[(2E)-2-{3-methoxy-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11645703.png)

![3-(3-methylphenyl)-5-(naphthalen-1-yl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B11645711.png)
![2-methylpropyl 2-{[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B11645733.png)
![(5Z)-1-(4-bromophenyl)-5-[(4-hydroxy-3-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11645739.png)
![10-(4-fluorophenyl)-7,7-dimethyl-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B11645750.png)
![N-(4-bromophenyl)-2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-3-phenylpropanamide (non-preferred name)](/img/structure/B11645753.png)
![4-(5-{(Z)-[5-iminio-7-oxo-2-(propan-2-yl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}furan-2-yl)benzoate](/img/structure/B11645765.png)
![Ethyl 2-{[2-(2-bromophenoxy)propanoyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11645767.png)
